Cas no 2228140-49-4 (3-(4-methyloxan-4-yl)propan-1-amine)
3-(4-methyloxan-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methyloxan-4-yl)propan-1-amine
- EN300-2000828
- 2228140-49-4
-
- Inchi: 1S/C9H19NO/c1-9(3-2-6-10)4-7-11-8-5-9/h2-8,10H2,1H3
- InChI Key: PEAFJYMCRACZST-UHFFFAOYSA-N
- SMILES: O1CCC(C)(CCCN)CC1
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.2Ų
3-(4-methyloxan-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000828-1g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-5g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 5g |
$3065.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-10g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 10g |
$4545.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-0.05g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-0.1g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-0.25g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-0.5g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-1.0g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 1g |
$1572.0 | 2023-05-27 | ||
| Enamine | EN300-2000828-2.5g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-2000828-5.0g |
3-(4-methyloxan-4-yl)propan-1-amine |
2228140-49-4 | 5g |
$4557.0 | 2023-05-27 |
3-(4-methyloxan-4-yl)propan-1-amine Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(4-methyloxan-4-yl)propan-1-amine
Comprehensive Overview of 3-(4-methyloxan-4-yl)propan-1-amine (CAS No. 2228140-49-4): Properties, Applications, and Industry Relevance
The chemical compound 3-(4-methyloxan-4-yl)propan-1-amine (CAS No. 2228140-49-4) has garnered significant attention in recent years due to its unique structural properties and potential applications across various industries. As a derivative of oxane and propan-1-amine, this molecule combines a cyclic ether moiety with an aliphatic amine, making it a versatile intermediate in organic synthesis. Researchers and manufacturers are increasingly exploring its utility in pharmaceuticals, agrochemicals, and specialty materials, aligning with the growing demand for high-performance chemical building blocks.
One of the most searched questions about 3-(4-methyloxan-4-yl)propan-1-amine relates to its synthesis methods. The compound is typically prepared through a multi-step process involving the reaction of 4-methyloxane with propenenitrile, followed by reduction to yield the amine functionality. This synthetic route highlights the importance of catalytic hydrogenation and selective functionalization, topics frequently discussed in modern organic chemistry forums. The compound's molecular weight (approximately 157.25 g/mol) and logP value (indicating moderate lipophilicity) further contribute to its suitability for drug discovery applications.
In the pharmaceutical sector, 3-(4-methyloxan-4-yl)propan-1-amine has shown promise as a precursor for bioactive molecules. Its structure allows for easy derivatization, making it valuable in designing CNS-active compounds and GPCR modulators - two areas dominating current medicinal chemistry research. The oxane ring provides conformational rigidity, while the terminal amine enables salt formation or conjugation, addressing common challenges in drug solubility and bioavailability optimization.
From an industrial perspective, the compound's stability under various pH conditions and thermal profiles makes it attractive for formulation scientists. Recent patents have disclosed its incorporation into advanced material coatings and polymer modifiers, particularly where amine-mediated crosslinking is desired. These applications resonate with the sustainability trend, as the molecule's efficient synthesis aligns with green chemistry principles by minimizing hazardous byproducts.
The analytical characterization of CAS 2228140-49-4 typically involves GC-MS, NMR spectroscopy, and HPLC purity testing - techniques frequently searched by quality control professionals. Its proton NMR spectrum displays distinctive signals for the oxane ring protons (δ 3.4-3.8 ppm) and amine-associated protons (δ 2.6-2.8 ppm), serving as important fingerprints for identity confirmation. These analytical aspects are crucial for compliance with REACH regulations and other chemical safety standards.
Market analysts note growing interest in 3-(4-methyloxan-4-yl)propan-1-amine suppliers and custom synthesis services, reflecting broader trends in specialty chemicals outsourcing. The compound's price per gram varies significantly based on purity (typically 95-99%) and batch size, with many purchasers comparing bulk purchase discounts versus small-scale procurement options. This economic dimension complements technical discussions in industry forums.
Future research directions for 2228140-49-4 may explore its potential in bioconjugation chemistry or as a ligand in catalytic systems, areas gaining traction in academic publications. The compound's balanced hydrophilic-lipophilic character positions it well for drug delivery system applications, particularly in designing amphiphilic prodrugs. Such developments would align with the pharmaceutical industry's focus on targeted therapeutics and precision medicine approaches.
For researchers handling this compound, proper storage conditions (typically under inert atmosphere at 2-8°C) and handling precautions (using appropriate PPE) are essential considerations. While not classified as hazardous under standard protocols, its amine functionality warrants basic safety measures during laboratory use. These practical aspects frequently appear in technical datasheet inquiries from chemical purchasers.
The nomenclature of 3-(4-methyloxan-4-yl)propan-1-amine itself reflects interesting chemical features that often prompt IUPAC naming convention questions. The systematic name precisely describes the 4-methyloxane substitution pattern and the three-carbon aminopropyl side chain, providing a template for understanding structurally related compounds. This educational aspect makes the compound valuable for chemistry pedagogy and nomenclature training programs.
In conclusion, 3-(4-methyloxan-4-yl)propan-1-amine (CAS 2228140-49-4) represents a compelling case study in contemporary chemical research and development. Its multifaceted applications span from medicinal chemistry to material science, while its structural features continue to inspire innovative synthetic strategies. As industrial and academic interest grows, this compound will likely remain a subject of both technical discussions and commercial evaluations in the specialty chemicals landscape.
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